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Compound of Interest

Compound Name: 2-Bromo-5-cyclobutylthiazole

CAS No.: 1159814-12-6

Cat. No.: B3086512 Get Quote

Executive Summary
Target Molecule: 2-Bromo-5-cyclobutylthiazole (CAS: 1159814-12-6) Core Application:

Intermediate for medicinal chemistry; specifically for introducing a metabolically stable lipophilic

group (cyclobutyl) at the C5 position of the thiazole core. Primary Challenge: Regioselective

installation of the cyclobutyl group at the C5 position. Classical Hantzsch synthesis using

methyl ketones yields the C4-isomer. Accessing the C5-isomer requires either unstable

aldehyde precursors or transition-metal-catalyzed cross-coupling on a pre-formed thiazole ring.

Retrosynthetic Analysis
To ensure high regiochemical fidelity, we evaluate two distinct pathways. Route A (Metal-

Catalyzed Cross-Coupling) is recommended for laboratory-scale precision and modularity.

Route B (Modified Hantzsch) is a classical approach but requires careful handling of unstable

aldehyde intermediates.
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Figure 1: Retrosynthetic disconnection showing the Negishi Coupling (Route A) and Hantzsch

Cyclization (Route B) pathways.

Primary Synthetic Routes
Route A: The Negishi Coupling Approach
(Recommended)
This route is superior for synthesizing the 5-isomer specifically. It utilizes the commercially

available 2-amino-5-bromothiazole and avoids the handling of unstable alpha-bromoaldehydes.

Mechanism:

Coupling: Palladium-catalyzed Negishi coupling between 2-amino-5-bromothiazole

(protected or free) and cyclobutylzinc bromide.
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Transformation: Sandmeyer reaction converts the C2-amino group to the C2-bromide.

Step 1: Negishi Coupling[1][2][3]
Reagents: 2-Amino-5-bromothiazole, Cyclobutylzinc bromide (0.5 M in THF), Pd(dppf)Cl₂,

THF.

Conditions: Inert atmosphere (Ar/N₂), 60°C, 12-18 hours.

Note: The amino group can poison the catalyst. If yields are low (<40%), protect the amine

as an acetamide (N-acetyl) or carbamate (N-Boc) prior to coupling.

Step 2: Sandmeyer Reaction (Bromination)
Reagents: Copper(II) bromide (CuBr₂), tert-Butyl nitrite (t-BuONO), Acetonitrile (MeCN).

Conditions: 0°C to Room Temperature.

Rationale: This "non-aqueous" Sandmeyer protocol is efficient and avoids harsh mineral

acids, minimizing side reactions on the cyclobutyl ring.

Route B: Modified Hantzsch Synthesis
This route builds the thiazole ring de novo. It is chemically elegant but operationally demanding

due to the instability of the aldehyde intermediate.

Precursor Synthesis: Oxidation of 2-cyclobutylethanol to 2-cyclobutylacetaldehyde.

Bromination: Alpha-bromination using Bromine/Dioxane or NBS to yield 2-bromo-2-

cyclobutylacetaldehyde.

Cyclization: Condensation with Thiourea in refluxing ethanol yields 2-amino-5-

cyclobutylthiazole.

Functionalization: Sandmeyer reaction (as in Route A) to install the bromine.

Detailed Experimental Protocols
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Protocol 1: Synthesis of 2-Amino-5-cyclobutylthiazole
(via Negishi)
Use this protocol to generate the key intermediate.

Materials:

2-Amino-5-bromothiazole (1.0 eq)

Cyclobutylzinc bromide (1.5 eq, 0.5 M in THF)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

Anhydrous THF (Solvent)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

Dissolution: Add 2-amino-5-bromothiazole (1.79 g, 10 mmol) and Pd(dppf)Cl₂ (366 mg, 0.5

mmol) to the flask. Add anhydrous THF (20 mL).

Addition: Cool the mixture to 0°C. Add Cyclobutylzinc bromide solution (30 mL, 15 mmol)

dropwise via syringe over 20 minutes.

Reaction: Remove ice bath and heat to 60°C. Stir for 16 hours. Monitor by TLC

(EtOAc/Hexane 1:1) or LC-MS.

Quench: Cool to RT. Carefully quench with saturated aqueous NH₄Cl.

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.

Purification: Flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Expected Yield: 55-70%

Appearance: Off-white to pale yellow solid.
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Protocol 2: Conversion to 2-Bromo-5-cyclobutylthiazole
(Sandmeyer)
Use this protocol to convert the amino group to the bromide.

Materials:

2-Amino-5-cyclobutylthiazole (from Step 1)

tert-Butyl nitrite (1.5 eq)

Copper(II) Bromide (CuBr₂) (1.2 eq)

Acetonitrile (anhydrous)

Procedure:

Preparation: In a dry flask under Argon, suspend CuBr₂ (2.68 g, 12 mmol) in anhydrous

Acetonitrile (40 mL).

Activation: Add tert-Butyl nitrite (1.55 g, 15 mmol) dropwise at 0°C. The solution will darken.

Addition: Add 2-Amino-5-cyclobutylthiazole (1.54 g, 10 mmol) portion-wise (solid) or as a

solution in minimal MeCN over 15 minutes.

Reaction: Allow to warm to Room Temperature and stir for 2-4 hours. Nitrogen gas evolution

will be observed.

Workup: Dilute with Et₂O (100 mL) and wash with 1M HCl (to remove Cu salts) followed by

saturated NaHCO₃.

Purification: Dry organic layer (MgSO₄), concentrate, and purify via silica gel

chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Expected Yield: 60-80%

Characterization: ¹H NMR (CDCl₃) should show the cyclobutyl multiplet and a distinct

singlet for the thiazole C4-H (approx. δ 7.4-7.6 ppm).
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Comparison of Synthetic Methods
Feature

Route A (Negishi
Coupling)

Route B (Hantzsch
Synthesis)

Regiocontrol
Excellent (Guaranteed C5

substitution)

Good (Dependent on aldehyde

purity)

Step Count
2 Steps (from commercial

bromide)

3-4 Steps (from

alcohol/aldehyde)

Scalability
High (Standard process

chemistry)
Moderate (Aldehyde instability)

Cost
Higher (Pd catalyst,

organozinc)
Lower (Basic reagents)

Safety Standard chemical hazards
Bromine handling,

lachrymatory aldehydes

Downstream Derivatization
The 2-bromo position is highly reactive toward nucleophilic aromatic substitution (S_NAr) and

metal-catalyzed cross-couplings, making this scaffold a versatile "hub."

2-Bromo-5-
cyclobutylthiazole

Suzuki Coupling
(Ar-B(OH)2, Pd)

--> 2-Aryl-5-cyclobutylthiazole

Buchwald-Hartwig
(HNR2, Pd)

--> 2-Amino-5-cyclobutylthiazole derivs.

Li-Hal Exchange
(n-BuLi, Electrophile)

--> 2-Functionalized derivatives
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Figure 2: Common derivatization pathways for the 2-bromo-5-cyclobutylthiazole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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